Cas no 64657-18-7 (1,9-Dideoxyforskolin)
1,9-Dideoxyforskolin structure
Product Name:1,9-Dideoxyforskolin
CAS-Nr.:64657-18-7
MF:C22H34O5
MW:378.50236749649
CID:510535
PubChem ID:24893774
Update Time:2025-04-19
1,9-Dideoxyforskolin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10bR)-
- 1,9-Dideoxyforskolin
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentame...
- 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10aS,10
- DIDEOXYFORSKOLIN, 1,9-(AS) PrintBack
- FORSKOLIN 1,9-DIDEOXY
- 7β-Acetoxy-6β-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(Acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
- 7beta-Acetoxy-6beta-hydroxy-8,13-epoxy-labd-14-en-11-one
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
- 1,9-DIDEOXYFORSKOLIN, (-)-
- OAW710HWIX
- 7beta-acetoxy-8,13-epoxy-6beta-hydroxylabd-14-en-11-one
- 1,9-Dideoxyforskolin, analytical standard
- (-)-1,9-DIDEOXYFORSKOLIN
- LMPR0104030009
- (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aS,5S,6S,6aS,10aS,10bR)-
- [(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
- UNII-OAW710HWIX
- 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10abeta,10balpha))-
- PD047365
- 64657-18-7
- GTPL4100
- Forskolin, 1,9-Dideoxy-, Coleus forskohlii
- AKOS040745091
- 1,9 dideoxy forskolin
- DTXSID5040384
- Q27070796
- CHEMBL519570
- (3R,4aS,5S,6S,6aS,10aS,10bR)-5-(acetyloxy)-3-ethenyldodecahydro-6-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
- 1,9-Dideoxy forskolin
- CHEBI:50295
- SCHEMBL905267
- 1,9-Dideoxyforskolin + 1-Deoxyforskolin (1:1 Ratio)
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho(2,1-b)pyran-5-yl acetate
- (3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
- CS-0025282
- ((3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
- DTXCID3020384
- HY-103191
-
- MDL: MFCD00082318
- Inchi: 1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
- InChI-Schlüssel: ZKZMDXUDDJYAIB-SUCLLAFCSA-N
- Lächelt: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)OC(C)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 378.24100
- Monoisotopenmasse: 378.241
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 72.8A^2
Experimentelle Eigenschaften
- Farbe/Form: fest
- Dichte: 1.12
- Schmelzpunkt: 149-150 ºC
- Siedepunkt: 455 °C at 760 mmHg
- Flammpunkt: 146.9 °C
- Brechungsindex: 1.523
- Löslichkeit: methanol: 28 mg/mL
- PSA: 72.83000
- LogP: 3.43420
- Optische Aktivität: [α]26/D +93.6°, c = 6.12 in chloroform(lit.)
1,9-Dideoxyforskolin Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Lagerzustand:−20°C
1,9-Dideoxyforskolin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D439970-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 1mg |
$98.00 | 2023-05-18 | ||
| TRC | D439970-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 5mg |
$391.00 | 2023-05-18 | ||
| TRC | D439970-10mg |
1,9-Dideoxyforskolin |
64657-18-7 | 10mg |
$758.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-1mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 1mg |
¥964.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-5mg |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 5mg |
¥3673.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7432-500ug |
1,9-Dideoxyforskolin |
64657-18-7 | 98% | 500ug |
¥680.00 | 2023-09-09 | |
| A2B Chem LLC | AG64721-1mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 1mg |
$77.00 | 2024-04-19 | |
| A2B Chem LLC | AG64721-5mg |
1,9-DIDEOXYFORSKOLIN |
64657-18-7 | ≥98% | 5mg |
$297.00 | 2024-04-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560-1 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 1mg |
¥737.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201560A-5 mg |
1,9-Dideoxyforskolin, |
64657-18-7 | ≥95% | 5mg |
¥2,444.00 | 2023-07-11 |
1,9-Dideoxyforskolin Verwandte Literatur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
64657-18-7 (1,9-Dideoxyforskolin) Verwandte Produkte
- 81873-08-7(Forskolin J)
- 72963-77-0(1-Deoxyforskolin)
- 66575-29-9(Forskolin)
- 473981-11-2(Forskolin G)
- 66428-89-5(Forskolin)
- 64657-21-2(Isoforskolin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Empfohlene Lieferanten
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge